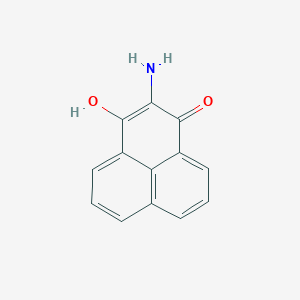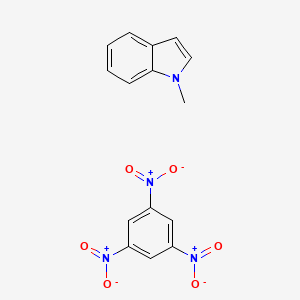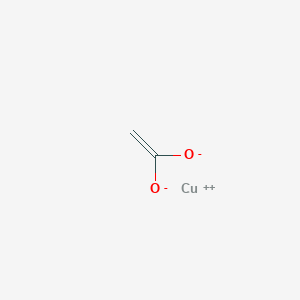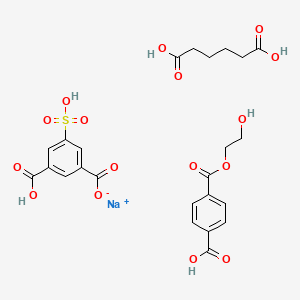![molecular formula C15H24O2 B14487482 3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one CAS No. 65851-14-1](/img/structure/B14487482.png)
3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one is a complex organic compound with the molecular formula C15H20O3 It is characterized by a fused ring system that includes a furan ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pallensin: Another compound with a similar fused ring system.
3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan: Shares structural similarities with 3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one.
Properties
CAS No. |
65851-14-1 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3,5a,9-trimethyl-2,3,3a,4,5,6,7,9,9a,9b-decahydrobenzo[g][1]benzofuran-8-one |
InChI |
InChI=1S/C15H24O2/c1-9-8-17-14-11(9)4-6-15(3)7-5-12(16)10(2)13(14)15/h9-11,13-14H,4-8H2,1-3H3 |
InChI Key |
WJTYJEURXKOPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2C1CCC3(C2C(C(=O)CC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


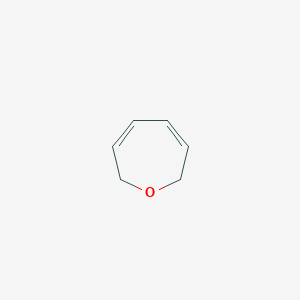



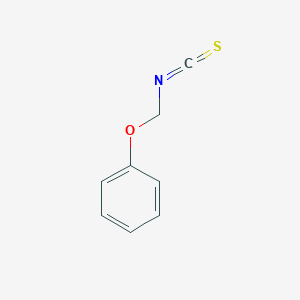


![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
